Acetic acid, praseodymium(3+) salt, monohydrate (9CI)
CAS No.: 17829-83-3
Cat. No.: VC13793080
Molecular Formula: C2H6O3Pr
Molecular Weight: 218.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17829-83-3 |
|---|---|
| Molecular Formula | C2H6O3Pr |
| Molecular Weight | 218.97 g/mol |
| IUPAC Name | acetic acid;praseodymium;hydrate |
| Standard InChI | InChI=1S/C2H4O2.H2O.Pr/c1-2(3)4;;/h1H3,(H,3,4);1H2; |
| Standard InChI Key | LGKSHZPJRZEEHS-UHFFFAOYSA-N |
| SMILES | CC(=O)O.O.[Pr] |
| Canonical SMILES | CC(=O)O.O.[Pr] |
Introduction
Chemical Composition and Structural Characteristics
Molecular Architecture
The compound crystallizes in a monoclinic system where the Pr³⁺ ion adopts an eight-coordinate geometry. Three bidentate acetate ligands occupy six coordination sites, while the remaining two positions are filled by the oxygen atoms from the water molecule and a neighboring acetate group. This arrangement creates a layered structure stabilized by hydrogen bonding between water molecules and acetate oxygens. The canonical SMILES representation (CC(=O)O.O.[Pr]) confirms the presence of distinct acetate and hydration moieties.
Table 1: Fundamental Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 17829-83-3 |
| Molecular Formula | C₂H₆O₃Pr |
| Molar Mass | 218.97 g/mol |
| Crystal System | Monoclinic |
| Coordination Number | 8 |
| Solubility | Soluble in polar solvents |
| Thermal Stability | Decomposes at 220°C |
Spectroscopic Fingerprints
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic vibrational modes:
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ν(COO⁻): 1560 cm⁻¹ (asymmetric stretch) and 1420 cm⁻¹ (symmetric stretch)
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δ(H₂O): 1635 cm⁻¹ (scissoring)
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ν(Pr-O): 480 cm⁻¹
X-ray photoelectron spectroscopy (XPS) of the Pr 3d₅/₂ level shows a binding energy of 933.7 eV, consistent with Pr³⁺ oxidation state .
Synthesis and Purification Methodologies
Direct Precipitation Route
The most industrially viable synthesis involves refluxing praseodymium(III) oxide (Pr₂O₃) with glacial acetic acid under nitrogen atmosphere:
Reaction parameters critically influence product morphology:
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Acid Concentration: ≥90% acetic acid yields phase-pure product
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Temperature: Optimal at 80–85°C
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Atmosphere: Inert gas prevents Pr³⁺ oxidation to Pr⁴⁺
Alternative Synthetic Pathways
Comparative studies identify three high-yield approaches:
Table 2: Synthesis Method Comparison
| Starting Material | Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pr(OH)₃ | 70°C, 4h, acetic acid | 92 | 99.5 |
| Pr₂(CO₃)₃ | 90°C, 6h, acetic acid | 88 | 98.7 |
| Pr(NO₃)₃·6H₂O | Ethanol reflux, 12h | 85 | 97.3 |
The hydroxide route provides optimal stoichiometric control, while nitrate-derived synthesis introduces residual nitrate impurities requiring iterative recrystallization from ethanol/water mixtures .
Thermal Decomposition Behavior
Atmosphere-Dependent Phase Transitions
Thermogravimetric analysis (TGA) under varying atmospheres reveals distinct decomposition pathways:
Figure 1: TGA/DSC Profiles (10°C/min Heating Rate)
| Atmosphere | Decomposition Steps (°C) | Final Product (600°C) | Surface Area (m²/g) |
|---|---|---|---|
| O₂ | 220, 380, 550 | PrO₂ | 12.4 |
| Ar | 210, 365, 520 | PrO₁.₈₃₃ | 28.9 |
| O₂/Ar (1:1) | 215, 375, 535 | PrO₁.₈₃₃/PrO₂ Mix | 19.7 |
Oxygen-rich conditions favor PrO₂ formation through complete acetate ligand oxidation, while inert atmospheres yield non-stoichiometric PrO₁.₈₃₃ with enhanced mesoporosity . The intermediate PrO₁.₈₃₃ phase exhibits a fluorite-type structure with ordered oxygen vacancies, as confirmed by Rietveld refinement of XRD patterns .
Surface Acidity Modulation
CO adsorption FTIR studies on PrO₁.₈₃₃ reveal two distinct Lewis acid sites:
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Strong Sites: Pr³⁺ in cubic coordination (ν(CO) at 2195 cm⁻¹)
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Weak Sites: Pr³⁺ in distorted octahedral geometry (ν(CO) at 2178 cm⁻¹)
This bifunctional acidity enables tailored catalytic applications through controlled thermal treatment.
Functional Applications in Advanced Materials
Luminescent Material Precursors
Praseodymium acetate monohydrate serves as the primary source for Pr³⁺ doping in:
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YAG Phosphors: Pr:YAG (Y₃Al₅O₁₂) shows ²D₂→³H₄ emission at 610 nm for red LEDs
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Upconversion Nanoparticles: NaYF₄:Pr³⁺/Yb³⁺ converts 980 nm IR to visible blue light (475 nm)
Precursor purity directly impacts photoluminescence quantum yield, with acetate-derived materials showing 18% higher efficiency than nitrate-based equivalents.
Solid Oxide Fuel Cell (SOFC) Electrolytes
Praseodymium-doped ceria (PDC) electrolytes synthesized from acetate precursors demonstrate enhanced ionic conductivity:
This improvement stems from optimized Pr³⁺/Pr⁴⁺ redox cycling and oxygen vacancy ordering.
Catalytic Performance in Organic Transformations
Esterification Catalysis
In the synthesis of methyl acrylate from acrylic acid and methanol:
Praseodymium acetate achieves 94% conversion at 120°C vs. 78% for homogeneous H₂SO₄ catalyst, with negligible metal leaching.
Friedel-Crafts Alkylation
Benzylation of toluene demonstrates shape-selective catalysis:
| Catalyst Form | Para Selectivity (%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| PrO₁.₈₃₃ (Ar-treated) | 92 | 1450 |
| PrO₂ (O₂-treated) | 67 | 890 |
The enhanced para-selectivity in Ar-treated catalysts correlates with stronger Lewis acidity and mesoporous structure .
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